molecular formula C19H25BrN4S B2402317 N-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-N-butylbutan-1-amine CAS No. 862807-95-2

N-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-N-butylbutan-1-amine

Cat. No.: B2402317
CAS No.: 862807-95-2
M. Wt: 421.4
InChI Key: YCWPGSOEVYKEEZ-UHFFFAOYSA-N
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Description

The compound “N-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-N-butylbutan-1-amine” is a complex organic molecule that contains several functional groups, including a thiazole, a triazole, and an amine . It is part of the 1,2,4-triazole class of compounds, which are known for their wide range of pharmacological activities, including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of similar triazole-based compounds often involves a series of steps, including hydrogenation, Sandmeyer iodination, and Grignard carboxylation . The specific synthesis process for this compound is not available in the retrieved data.

Scientific Research Applications

Antimicrobial Activity

Compounds with structural elements similar to N-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-N-butylbutan-1-amine have been synthesized and characterized, showing promising antimicrobial activity against various bacterial and fungal strains. For example, derivatives of 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol have exhibited significant antimicrobial properties (Kaneria et al., 2016).

Anti-Inflammatory and Anticancer Activity

Thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael addition products have been reported to possess anti-inflammatory activities. The structure-activity relationships have been explored, revealing that certain substitutions on the thiazole and triazole rings can enhance their pharmacological effects (Tozkoparan et al., 1999). Furthermore, novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have shown potent anticancer activities, particularly against Hepatocellular carcinoma cell lines (Gomha et al., 2017).

Molecular Docking and Biological Applications

New series of thiazole derivatives have been synthesized and subjected to molecular docking studies against pathogen proteins, demonstrating their potential as antimicrobial agents. The antimicrobial activity of these compounds has been evaluated against a range of bacterial and fungal species, showing high activity levels for derivatives with di- and trithiazole rings (Althagafi et al., 2019).

Future Directions

Triazole-based compounds, such as the one , are of significant interest in medicinal chemistry due to their wide range of pharmacological activities . Future research could focus on further exploring the therapeutic potential of these compounds, particularly their neuroprotective and anti-inflammatory properties .

Properties

IUPAC Name

N-[[3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl]-N-butylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BrN4S/c1-3-5-11-23(12-6-4-2)13-17-14-24-18(21-22-19(24)25-17)15-7-9-16(20)10-8-15/h7-10,14H,3-6,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWPGSOEVYKEEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC1=CN2C(=NN=C2S1)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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